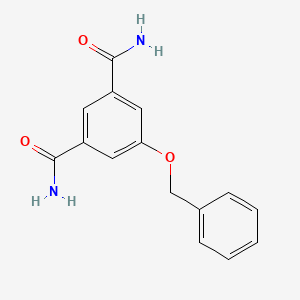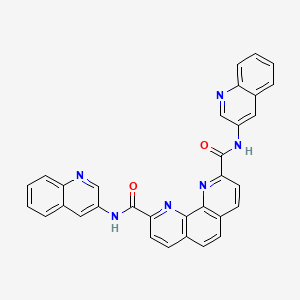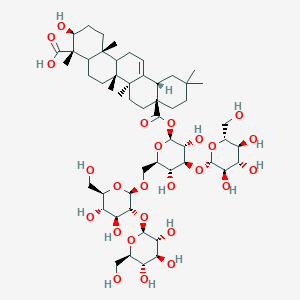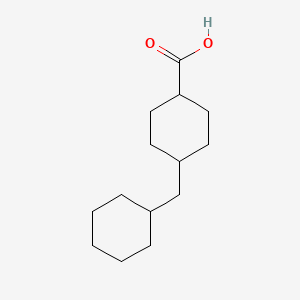
Diphenyltrichlorophosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyltrichlorophosphorane is an organophosphorus compound characterized by the presence of two phenyl groups and three chlorine atoms attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyltrichlorophosphorane can be synthesized through the reaction of diphenylphosphine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the trichlorophosphorane derivative. The general reaction can be represented as follows:
Ph2PH+3Cl2→Ph2PCl3+3HCl
where Ph represents the phenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with appropriate safety measures to handle chlorine gas. The reaction is conducted under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyltrichlorophosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as alkoxides, amines, or thiolates.
Reduction Reactions: The compound can be reduced to diphenylphosphine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: this compound can be oxidized to form diphenylphosphine oxide using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Hydrogen peroxide (H2O2) or other peroxides are used under controlled conditions to prevent over-oxidation.
Major Products Formed
Substitution: Formation of diphenylphosphine derivatives with various substituents.
Reduction: Formation of diphenylphosphine.
Oxidation: Formation of diphenylphosphine oxide.
Scientific Research Applications
Diphenyltrichlorophosphorane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in the development of phosphorus-containing biomolecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diphenyltrichlorophosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom, being electron-rich, can donate electron density to form bonds with electrophiles. Conversely, the chlorine atoms can be substituted by nucleophiles, making the compound versatile in its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom attached to a phosphorus atom.
Trichlorophosphine: Contains three chlorine atoms attached to a phosphorus atom.
Uniqueness
Diphenyltrichlorophosphorane is unique due to the presence of both phenyl groups and chlorine atoms, which impart distinct reactivity patterns. Unlike triphenylphosphine, which is primarily used as a ligand, this compound can participate in a wider range of chemical transformations due to the presence of reactive chlorine atoms. Compared to diphenylphosphine, the trichlorophosphorane derivative offers additional sites for substitution reactions, enhancing its utility in synthetic chemistry.
Properties
CAS No. |
1017-89-6 |
|---|---|
Molecular Formula |
C12H10Cl3P |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
trichloro(diphenyl)-λ5-phosphane |
InChI |
InChI=1S/C12H10Cl3P/c13-16(14,15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RQIITWKDTBNDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
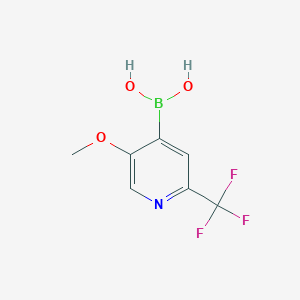
![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
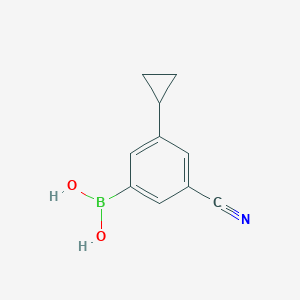
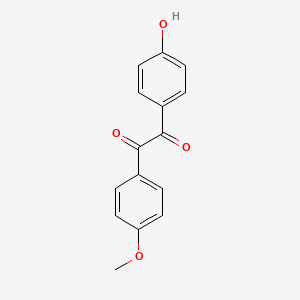

![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)

![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
